3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
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Overview
Description
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide: is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Amidation: The resulting amine is then reacted with 5-fluoro-2-methylbenzoic acid under amidation conditions to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: This compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Chemical Manufacturing: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can bind and modulate their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(2-(trifluoromethyl)phenyl)benzamide
- 3-iodo-N-(2-(trifluoromethyl)phenyl)benzamide
Comparison:
- Binding Affinity: The presence of different substituents (e.g., methoxy, bromo, iodo) can significantly affect the binding affinity and selectivity of these compounds towards their targets.
- Chemical Stability: Fluorine-containing compounds generally exhibit higher chemical stability compared to their non-fluorinated counterparts.
- Biological Activity: The biological activity can vary widely depending on the nature of the substituents and their position on the benzene ring.
Properties
IUPAC Name |
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSLCCJPBEKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369026 |
Source
|
Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710309-87-8 |
Source
|
Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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